molecular formula C17H19IO3 B3935975 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene

1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene

Cat. No. B3935975
M. Wt: 398.23 g/mol
InChI Key: IPJWDCDVOIOAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.

Mechanism of Action

1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene selectively blocks β2-adrenergic receptors, which are primarily located in the lungs, heart, and skeletal muscle. By blocking these receptors, 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene inhibits the action of epinephrine and norepinephrine, which are the primary agonists of β2-adrenergic receptors. This results in the relaxation of smooth muscles in the airways, blood vessels, and other organs.
Biochemical and Physiological Effects:
The blockade of β2-adrenergic receptors by 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene has several biochemical and physiological effects. It reduces bronchodilation, vasodilation, and glycogenolysis. It also inhibits lipolysis and insulin secretion. These effects are important in the treatment of asthma, COPD, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene has several advantages for lab experiments. It is highly selective for β2-adrenergic receptors and has minimal off-target effects. It is also stable and easy to handle. However, it has some limitations. It is not suitable for in vivo experiments due to its poor solubility and bioavailability. It also has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the use of 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene in scientific research. One direction is the investigation of its potential therapeutic effects in diabetes, obesity, and other metabolic disorders. Another direction is the development of more selective and potent β2-adrenergic receptor antagonists. Finally, the use of 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene in combination with other drugs could lead to the development of more effective treatments for asthma, COPD, and cardiovascular diseases.
In conclusion, 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene is a selective β2-adrenergic receptor antagonist that is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Finally, several future directions for the use of 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene in scientific research have been identified.

Scientific Research Applications

1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It is commonly used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and diabetes.

properties

IUPAC Name

1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IO3/c1-2-19-15-8-10-17(11-9-15)21-13-3-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJWDCDVOIOAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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